Cas no 1385696-81-0 (2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride)

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a piperidine moiety, with an isobutyl substituent at the 5-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The 1,2,4-oxadiazole ring contributes to its potential as a pharmacophore, often associated with bioactivity in medicinal chemistry. The piperidine scaffold further augments its utility in drug discovery, particularly for central nervous system (CNS) targets. This compound is of interest for research in developing novel therapeutic agents due to its structural versatility and potential interactions with biological targets. High-purity synthesis ensures reproducibility for experimental use.
2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride structure
1385696-81-0 structure
Product name:2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
CAS No:1385696-81-0
MF:C11H20ClN3O
MW:245.749001502991
CID:5150307

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
    • 5-Isobutyl-3-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride
    • Inchi: 1S/C11H19N3O.ClH/c1-8(2)7-10-13-11(14-15-10)9-5-3-4-6-12-9;/h8-9,12H,3-7H2,1-2H3;1H
    • InChI Key: GGHKMYIFFHQLKH-UHFFFAOYSA-N
    • SMILES: C(C1ON=C(C2NCCCC2)N=1)C(C)C.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM501734-1g
5-Isobutyl-3-(piperidin-2-yl)-1,2,4-oxadiazolehydrochloride
1385696-81-0 97%
1g
$585 2023-02-18

Additional information on 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Introduction to 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS No. 1385696-81-0)

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1385696-81-0, belongs to a class of heterocyclic derivatives that exhibit promising biological activities. The molecular structure of this compound incorporates a piperidine ring linked to an oxadiazole moiety, which is a key feature contributing to its pharmacological potential.

The piperidine hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various experimental applications in drug discovery and development. The presence of the 2-methylpropyl group in the oxadiazole ring introduces steric and electronic modifications that can influence the compound's interactions with biological targets. These structural features make 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride a valuable candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have suggested that the oxadiazole-piperidine scaffold may interact with enzymes and receptors involved in critical biological pathways, including those related to inflammation, pain signaling, and neurodegeneration. These findings align with the growing interest in designing molecules that can modulate these pathways selectively.

In the context of drug development, the synthesis of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has been optimized to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and microwave-assisted synthesis, have been employed to streamline the process. These techniques not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards required for preclinical and clinical studies.

The biological activity of this compound has been preliminarily assessed through in vitro assays. Initial results indicate that it may possess inhibitory effects on certain enzymes associated with metabolic disorders. Additionally, its interaction with biological membranes has been studied to evaluate potential applications in drug delivery systems. The amphiphilic nature of the molecule suggests that it could be incorporated into liposomes or nanoparticles, enhancing the targeted delivery of therapeutic agents.

Current research is expanding into exploring the potential therapeutic applications of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride in various disease models. Preclinical studies are being conducted to assess its efficacy and safety profiles. These studies aim to identify new therapeutic avenues where this compound could offer significant benefits over existing treatments. The collaborative efforts between synthetic chemists and biologists are crucial in translating laboratory findings into tangible medical advancements.

The regulatory landscape for novel pharmaceutical compounds requires rigorous testing to ensure their safety and efficacy before they can be approved for clinical use. The development pipeline for 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is progressing through these necessary stages, with regulatory agencies closely monitoring the outcomes of preclinical trials. Transparency and adherence to international guidelines are paramount in ensuring that patient safety remains a top priority throughout the drug development process.

The chemical properties of this compound also make it a useful tool for mechanistic studies in medicinal chemistry. Researchers are employing spectroscopic techniques and crystallographic methods to elucidate how it interacts with biological targets at a molecular level. Understanding these interactions can provide insights into designing next-generation analogs with improved pharmacological properties.

As interest in heterocyclic compounds continues to grow, 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride represents a promising example of how structural innovation can lead to novel therapeutic agents. Its unique combination of structural features positions it as a versatile building block for further chemical modifications aimed at optimizing its biological activity.

In conclusion, 1385696-81-0 highlights the importance of interdisciplinary research in advancing pharmaceutical sciences. The continued exploration of this compound's potential applications will contribute significantly to our understanding of disease mechanisms and may lead to breakthroughs in drug discovery.

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